molecular formula C9H6N2O3 B14034723 7-Nitroisoquinolin-4-ol

7-Nitroisoquinolin-4-ol

Cat. No.: B14034723
M. Wt: 190.16 g/mol
InChI Key: NABTWKTXXLSELN-UHFFFAOYSA-N
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Description

7-Nitroisoquinolin-4-ol is a nitro-substituted isoquinoline derivative characterized by a hydroxyl group at the 4-position and a nitro group (-NO₂) at the 7-position of the isoquinoline ring. The isoquinoline scaffold is structurally analogous to quinoline but differs in the nitrogen atom’s position (isoquinoline: nitrogen in the second ring; quinoline: nitrogen in the first ring). The nitro group’s strong electron-withdrawing nature likely enhances the acidity of the 4-hydroxyl group and influences solubility and reactivity.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

7-nitroisoquinolin-4-ol

InChI

InChI=1S/C9H6N2O3/c12-9-5-10-4-6-3-7(11(13)14)1-2-8(6)9/h1-5,12H

InChI Key

NABTWKTXXLSELN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroisoquinolin-4-ol can be achieved through several methods. One common approach involves the nitration of isoquinolin-4-ol using nitric acid in the presence of sulfuric acid. This reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the 7-position .

Industrial Production Methods: Industrial production of this compound often employs large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Nitroisoquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.

    Reduction: Reduction of the nitro group can yield amino derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Nitroisoquinolin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Nitroisoquinolin-4-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Comparison with 7-Chloroquinolin-4-ol

Structural and Functional Differences

  • 7-Nitroisoquinolin-4-ol: Nitro group (electron-withdrawing) at position 7, hydroxyl at position 4, and an isoquinoline backbone.
  • 7-Chloroquinolin-4-ol (CAS 86-99-7): Chlorine (moderately electron-withdrawing) at position 7, hydroxyl at position 4, and a quinoline backbone .

Physicochemical Properties

Property This compound (Hypothetical) 7-Chloroquinolin-4-ol (CAS 86-99-7)
Molecular Formula C₉H₆N₂O₃ C₉H₆ClNO
Molecular Weight ~190.12 g/mol 179.6 g/mol
Physical State Likely solid (nitro derivatives) Liquid
Key Functional Groups -NO₂, -OH -Cl, -OH

Comparison with Methyl 7-(4-Methoxyphenylamino)-3-methyl-5,8-dioxo-1-phenyl-5,8-dihydroisoquinoline-4-carboxylate

Structural Complexity

The compound from Molecules (2014) is a highly functionalized isoquinoline derivative with:

  • A 4-methoxyphenylamino substituent at position 7.
  • Ester (-CO₂Me) and quinone (5,8-dioxo) groups .

Key Differences

Property This compound Methyl 7-(4-Methoxyphenylamino)-...
Molecular Weight ~190.12 g/mol 428.44 g/mol
Functional Groups -NO₂, -OH -NHAr, -CO₂Me, quinone, -Me
Synthetic Utility Simpler scaffold for derivatization Complex intermediate for dyes/pharmaceuticals

Research Findings

  • The 2014 study highlights the compound’s synthesis via condensation reactions, with spectroscopic characterization (IR, NMR, HRMS) confirming its structure .
  • By contrast, this compound’s simpler structure may facilitate broader synthetic applications but with fewer opportunities for hydrogen bonding (lacking amino/ester groups).

Research Findings on Substituent Effects

  • Electron-Withdrawing Groups : Nitro groups enhance acidity (e.g., 4-OH pKa reduction) and reduce solubility in polar solvents compared to chloro substituents .
  • Backbone Differences: Isoquinoline derivatives generally exhibit higher planarity than quinolines, influencing π-π stacking in biological systems.
  • Synthetic Challenges : Nitro groups may complicate reduction reactions but offer pathways for further functionalization (e.g., catalytic hydrogenation to amines).

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